

Inotodiol, a lanostane-type triterpenoid, is a major bioactive constituent of the Chaga mushroom (*Inonotus obliquus*). It has been shown to possess significant anti-tumor, anti-inflammatory, and antiviral properties.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Cycloastragenol, Ganoderic Acid A, and Inotodiol.

Table 1: Cytotoxicity of Lanostane Triterpenoids against Various Cancer Cell Lines

Compound	Cell Line	Assay	IC50 Value	Citation
Cycloastragenol	HCT116 (p53+/+) (Colon)	MTT	~50 μ M	[1]
HCT116 (p53-/-) (Colon)	MTT	>50 μ M	[1]	
Ganoderic Acid A	MDA-MB-231 (Breast)	MTT	0.163 mmol/L (163 μ M) at 48h	[2]
HepG2 (Liver)	CCK-8	187.6 μ mol/L at 24h	[3]	
SMMC7721 (Liver)	CCK-8	158.9 μ mol/L at 24h	[3]	
Inotodiol	HeLa (Cervical)	Cell Viability Assay	>25 μ M	[4]
A549 (Lung)	SRB	Not specified, but active	[5]	
HepG2 (Liver)	SRB	37.71 μ g/mL (extract)	[5]	

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, incubation times, and whether the pure compound or an extract was tested.

Table 2: Anti-inflammatory Activity of Lanostane Triterpenoids

Compound	Cell Line	Assay	Endpoint	IC50 Value/Effect	Citation
Cycloastragenol	A β -injected mice brain	Western Blot	p-JNK, p-p38	Significant reduction	[6]
Ganoderic Acid A	LPS-stimulated BV2 microglia	ELISA	Pro-inflammatory cytokines	Significant inhibition	[7]
LPS-stimulated RAW264.7 macrophages	Griess Assay	Nitric Oxide Production	Not specified		
Inotodiol	LPS-stimulated RAW 264.7 macrophages	Griess Assay	Nitric Oxide Production	Not specified	

Note: Quantitative IC50 values for the anti-inflammatory activity of the pure compounds were not readily available in the reviewed literature. The table reflects the reported inhibitory effects.

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Cell culture medium
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- 96-well plates
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5×10^3 to 1×10^4 cells/well) in 100 μ L of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[\[8\]](#)[\[9\]](#)
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[\[8\]](#)[\[9\]](#)
- **MTT Addition:** After the incubation period, add 10-20 μ L of MTT solution to each well (final concentration of 0.5 mg/mL).[\[8\]](#)
- **Incubation:** Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals.[\[8\]](#)
- **Solubilization of Formazan:** Carefully remove the medium containing MTT. Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[\[8\]](#)
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

- **Data Analysis:** The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]

Griess Assay for Nitric Oxide (NO) Production

This assay is a colorimetric method for the quantification of nitrite (NO_2^-), a stable and nonvolatile breakdown product of nitric oxide (NO). It is based on the diazotization reaction of sulfanilamide with nitrite in an acidic medium, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Materials:

- Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Cell culture medium (phenol red-free)
- Lipopolysaccharide (LPS)
- Test compound
- Sodium nitrite (NaNO_2) standard solution
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding and Treatment:** Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
- **Stimulation:** Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 $\mu\text{g/mL}$), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

- **Sample Collection:** After incubation, collect the cell culture supernatant from each well.
- **Standard Curve Preparation:** Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in the cell culture medium.
- **Griess Reaction:** In a new 96-well plate, add 50 μ L of the collected supernatant or the nitrite standards to each well. Add 50 μ L of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 μ L of Griess Reagent Component B and incubate for another 5-10 minutes at room temperature, protected from light.
- **Absorbance Measurement:** Measure the absorbance at 540-550 nm using a microplate reader.
- **Data Analysis:** Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated as: $[1 - (\text{Nitrite concentration in treated cells} / \text{Nitrite concentration in LPS-stimulated control cells})] \times 100$. The IC₅₀ value for NO inhibition can then be determined.

Signaling Pathway Visualizations

The following diagrams illustrate the known signaling pathways modulated by Cycloastragenol, Ganoderic Acid A, and Inotodiol.

Caption: Cycloastragenol signaling pathway in cancer cells.

Caption: Ganoderic Acid A signaling pathways.

Caption: Inotodiol signaling pathways in cancer cells.

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